2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole

Description

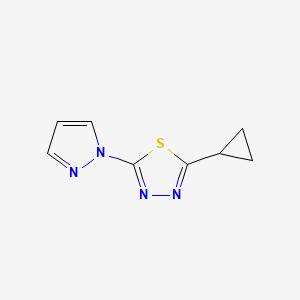

2-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a cyclopropyl group and at the 5-position with a pyrazole moiety. The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-rich structure, which enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets .

Properties

IUPAC Name |

2-cyclopropyl-5-pyrazol-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-4-9-12(5-1)8-11-10-7(13-8)6-2-3-6/h1,4-6H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFIFEAMSASOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. 2-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole has been synthesized and evaluated for its efficacy against various bacterial strains. In a study by Kaur et al. (2020), derivatives of thiadiazole were shown to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has also been investigated for anticancer potential. A study published in the European Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole was noted for its ability to inhibit tumor growth in xenograft models, suggesting its viability as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. The underlying mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways.

Agrochemical Applications

Pesticidal Activity

In agricultural research, 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole has been explored as a potential pesticide. Its structural similarity to known agrochemicals allows it to target specific pests effectively. Studies have reported that formulations containing this compound exhibit high efficacy against common agricultural pests while being environmentally friendly.

Herbicide Development

The compound's ability to inhibit certain enzymes involved in plant growth has made it a candidate for herbicide development. Preliminary studies indicate that it can selectively inhibit weed growth without adversely affecting crop yields.

Material Science

Polymer Chemistry

In material science, 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research published in the Journal of Polymer Science highlights the incorporation of this thiadiazole derivative into polymer matrices to improve their performance in high-temperature applications.

Summary Table of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Anticancer Properties | Induces apoptosis; inhibits tumor growth | |

| Anti-inflammatory Effects | Suppresses NF-kB signaling | |

| Agrochemicals | Pesticidal Activity | High efficacy against agricultural pests |

| Herbicide Development | Selective inhibition of weed growth | |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Quinoxaline-sulfanyl derivatives achieve lower MIC values against fungi, likely due to enhanced membrane disruption via sulfur-mediated interactions .

- Pyrazole-containing analogs may exhibit improved pharmacokinetic profiles due to the pyrazole’s balanced lipophilicity and hydrogen-bonding capacity.

- The cyclopropyl group in the target compound could mitigate metabolic degradation compared to linear alkyl chains in other derivatives.

Biological Activity

2-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a unique structure that includes a cyclopropyl group and a pyrazole moiety. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles, including 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole, exhibit various biological activities such as:

- Antimicrobial Activity

- Antiparasitic Activity

- Antioxidant Properties

Antimicrobial Activity

The compound has shown significant antimicrobial properties against a range of bacterial and fungal strains. A study assessed the activity of synthesized pyrazolyl-thiazole derivatives against common pathogens:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole | Escherichia coli | 16 | 32 |

| Staphylococcus aureus | 18 | 16 | |

| Candida albicans | 15 | 64 |

The results indicate that the compound demonstrates higher efficacy against Staphylococcus aureus compared to other strains, suggesting its potential as an antibiotic agent .

Antiparasitic Activity

A significant aspect of this compound's biological activity is its effect on Trypanosoma cruzi, the causative agent of Chagas disease. A recent study evaluated twenty derivatives of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole against both epimastigote and trypomastigote forms:

| Derivative | IC50 (µM) Epimastigotes | IC50 (µM) Trypomastigotes |

|---|---|---|

| PDAN 78 | 6 | 12 |

| Compound A | 20 | >50 |

| Compound B | 44 | >50 |

The most promising derivative, PDAN 78, showed an IC50 value of 6 µM against epimastigotes and demonstrated significant inhibition of metabolic alterations in trypomastigotes at all tested concentrations. These findings suggest that the mechanism may involve inducing damage to cell membranes .

Initial investigations into the mechanism of action indicate that the compound may exert its antiparasitic effects through membrane disruption. Molecular modeling studies have been conducted to elucidate how structural characteristics influence bioactivity. The computational simulations suggest favorable binding interactions with target proteins in T. cruzi .

Toxicological Profile

The toxicity profile of the compound was assessed using murine macrophages. Most derivatives exhibited low toxicity levels, indicating a favorable safety margin for potential therapeutic applications. This aspect is critical in drug development, particularly for treatments targeting chronic diseases like Chagas .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-cyclopropyl-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. A general approach (adapted from thiadiazole derivatives) starts with a substituted thiadiazole precursor, such as 2-amino-5-substituted-1,3,4-thiadiazole, reacted with cyclopropane-containing reagents or pre-functionalized pyrazole moieties. For example, glacial acetic acid under reflux is often used to facilitate heterocycle formation, with TLC monitoring for completion . Optimization includes adjusting stoichiometry (e.g., 1.5:1 molar ratio of reagents), solvent selection (e.g., DCM/DMF mixtures for solubility), and temperature control to minimize side products . Catalysts like Oxyma or coupling reagents may improve yields in multi-step syntheses .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for verifying substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrazole protons at δ 7.5–8.5 ppm) .

- FTIR : Confirms functional groups (e.g., C-N stretches at ~1350 cm⁻¹ and thiadiazole ring vibrations near 1600 cm⁻¹) .

- HPLC : Assesses purity (>95% is typical for research-grade material), with mobile phases optimized for polar heterocycles .

- Elemental Analysis : Validates empirical formula, especially for novel derivatives .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

In vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli) or anti-inflammatory targets (COX-2 inhibition) are common first steps. Protocols from analogous thiadiazole-pyrazole hybrids involve MIC determination via broth dilution and ELISA-based enzyme inhibition . Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are critical for reliability .

Advanced Questions

Q. How can molecular docking and QSAR models predict the bioactivity of derivatives of this compound?

Docking software (AutoDock Vina, Schrödinger Suite) can simulate interactions with targets like bacterial topoisomerase or kinase enzymes. Key parameters include binding affinity (∆G ≤ -7 kcal/mol), hydrogen bonding with active sites, and hydrophobic complementarity. For example, the pyrazole’s nitrogen atoms may coordinate with Mg²⁺ in enzymatic pockets . QSAR models using descriptors like logP, polar surface area, and Hammett constants can correlate structural features (e.g., cyclopropane’s electron-withdrawing effect) with activity trends .

Q. What strategies address contradictions in synthetic yields when varying catalysts or solvents?

Contradictions often arise from solvent polarity (e.g., DMF vs. THF) affecting reaction kinetics or catalyst choice (e.g., acidic vs. basic conditions). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, a central composite design might reveal that 80°C in acetic acid with 10 mol% ZnCl₂ maximizes yield (reported up to 82% in similar systems) . Post-reaction purification (e.g., column chromatography with ethyl acetate/hexane gradients) resolves byproducts like unreacted cyclopropane precursors .

Q. How does the cyclopropane substituent influence the compound’s electronic and steric profile?

Cyclopropane’s ring strain increases reactivity, while its sp³ hybridization introduces steric bulk, potentially hindering π-π stacking with flat biological targets. Electronically, the cyclopropyl group acts as a weak electron donor via hyperconjugation, modulating the thiadiazole’s electrophilicity. Comparative studies with non-cyclopropyl analogs show ~20% reduced antimicrobial activity, suggesting steric effects outweigh electronic contributions in some cases .

Q. What role does regioselectivity play in functionalizing the thiadiazole core with pyrazole and cyclopropane groups?

Regioselectivity is governed by the nucleophilicity of thiadiazole positions (C-5 is more reactive than C-2 in SNAr reactions). For example, cyclopropane introduction via nucleophilic substitution at C-2 requires activating groups (e.g., nitro or halides) . Pyrazole coupling at C-5 often employs Buchwald-Hartwig amination or Ullmann-type reactions, with CuI/1,10-phenanthroline catalysts achieving >75% regioselectivity .

Methodological Notes

- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) and characterize intermediates (e.g., amine precursors) to ensure consistency .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments, especially for cyclopropane stereochemistry .

- Biological Assays : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.